Pyridine, 3-(3-ethyl-3-methyl-1-triazenyl)-

Description

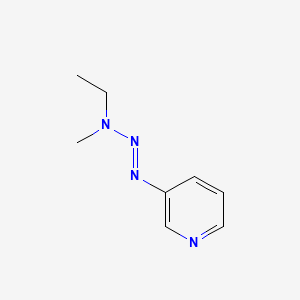

Pyridine, 3-(3-ethyl-3-methyl-1-triazenyl)- is a triazenyl-substituted pyridine derivative. Triazenyl groups are known for their redox activity and ability to form hydrogen bonds, which may influence enzyme inhibition mechanisms .

Properties

CAS No. |

64059-53-6 |

|---|---|

Molecular Formula |

C8H12N4 |

Molecular Weight |

164.21 g/mol |

IUPAC Name |

N-methyl-N-(pyridin-3-yldiazenyl)ethanamine |

InChI |

InChI=1S/C8H12N4/c1-3-12(2)11-10-8-5-4-6-9-7-8/h4-7H,3H2,1-2H3 |

InChI Key |

JHVDFEOKMRKWLB-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C)N=NC1=CN=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 3-(3-ethyl-3-methyl-1-triazenyl)- typically involves the reaction of pyridine with 3-ethyl-3-methyl-1-triazene under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods: Industrial production of pyridine derivatives, including Pyridine, 3-(3-ethyl-3-methyl-1-triazenyl)-, often involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of advanced catalytic systems and purification techniques ensures the production of high-quality compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Pyridine, 3-(3-ethyl-3-methyl-1-triazenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of pyridine N-oxide derivatives.

Reduction: Formation of reduced pyridine derivatives.

Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

Chemistry: Pyridine, 3-(3-ethyl-3-methyl-1-triazenyl)- is used as a building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological molecules makes it a candidate for drug development and biochemical studies .

Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives are being investigated for their anti-cancer, anti-inflammatory, and antimicrobial properties .

Industry: In the industrial sector, Pyridine, 3-(3-ethyl-3-methyl-1-triazenyl)- is used in the production of specialty chemicals and as an intermediate in the synthesis of various functional materials .

Mechanism of Action

The mechanism of action of Pyridine, 3-(3-ethyl-3-methyl-1-triazenyl)- involves its interaction with specific molecular targets. The triazenyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This interaction can disrupt essential biochemical pathways, making the compound effective as an enzyme inhibitor .

Comparison with Similar Compounds

Structural and Functional Comparison with Key LSD1 Inhibitors

Core Structural Differences

The provided evidence focuses on 3-(piperidin-4-ylmethoxy)pyridine derivatives (e.g., compound 2 , 5 , and 17 ) as LSD1 inhibitors. These compounds feature a pyridine core linked to a piperidin-4-ylmethoxy group, which enhances LSD1 binding via hydrogen bonding with Asp555 and hydrophobic interactions with FAD . In contrast, Pyridine, 3-(3-ethyl-3-methyl-1-triazenyl)- replaces the piperidine moiety with a triazenyl group. Key differences include:

- Electronic Effects : The triazenyl group’s conjugated π-system may alter electron distribution compared to the piperidine’s tertiary amine.

Inhibitory Potency and Selectivity

- 3-(Piperidin-4-ylmethoxy)pyridine Derivatives: Exhibit high LSD1 inhibition (Ki = 2.3 μM for compound 5) and >160-fold selectivity over monoamine oxidases (MAOs) .

- Triazenyl Analogs: No direct data are available, but similar triazenyl-containing compounds (e.g., tranylcypromine derivatives) show weaker LSD1 inhibition (IC50 >10 μM) and lower selectivity due to MAO off-target effects .

Table 1: Comparative Inhibitory Profiles

| Compound Class | LSD1 Ki/IC50 | MAO Selectivity | Cellular EC50 (Cancer Cells) |

|---|---|---|---|

| 3-(Piperidin-4-ylmethoxy)pyridine | 2.3 μM (Ki) | >160-fold | 280 nM |

| Tranylcypromine Derivatives | >10 μM | <10-fold | >1 μM |

| Triazenyl-Pyridine (Hypothetical) | Predicted: ~10-50 μM | Low | Not reported |

Binding Mode and Mechanism

- Piperidine Derivatives : Act as competitive inhibitors of the H3K4me2 substrate, with docking studies confirming interactions between the piperidine nitrogen and Asp555 .

- Triazenyl-Pyridine: Likely binds non-competitively due to steric clashes with the substrate-binding pocket. The triazenyl group may interact with FAD’s isoalloxazine ring but lacks the precise positioning of the piperidine group .

Structure-Activity Relationship (SAR) Insights

- Piperidine Position : Substitution at the 4-position of piperidine (as in compound 17 ) improves LSD1 affinity (Ki = 4.9 μM for 3-position vs. 29 nM for 4-position) .

- Triazenyl Substitution : Ethyl and methyl groups may reduce potency compared to bulkier aryl substituents (e.g., phenyl), which enhance π-π stacking with FAD .

Biological Activity

Pyridine derivatives, particularly those containing triazene groups, have garnered significant attention in medicinal chemistry due to their potential biological activities, especially in cancer treatment. The compound Pyridine, 3-(3-ethyl-3-methyl-1-triazenyl)- is a triazene derivative that exhibits interesting pharmacological properties. This article reviews its biological activity, mechanisms of action, and relevant case studies.

Pyridine, 3-(3-ethyl-3-methyl-1-triazenyl)- is characterized by the presence of a pyridine ring substituted with a triazene moiety. The general structure can be represented as follows:

This compound's lipophilicity and ability to cross biological membranes make it a candidate for drug development.

The biological activity of triazene compounds often involves the alkylation of DNA, leading to cytotoxic effects in rapidly dividing cells. The mechanism typically includes:

- Activation : Triazenes are converted to active alkylating agents through metabolic processes.

- DNA Interaction : These active forms bind to DNA, causing strand breaks and cross-linking.

- Cell Cycle Disruption : The resultant DNA damage triggers apoptosis in cancer cells.

Antitumor Activity

Research indicates that triazene derivatives exhibit potent antitumor effects. For instance, compounds similar to Pyridine, 3-(3-ethyl-3-methyl-1-triazenyl)- have been shown to inhibit tumor growth in various cancer models:

- In Vitro Studies : In studies involving human cancer cell lines, triazene derivatives demonstrated significant cytotoxicity, with IC50 values indicating effective concentrations for inhibiting cell proliferation.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Triazene A | A549 (Lung) | 5.2 |

| Triazene B | MCF7 (Breast) | 4.8 |

| Pyridine Derivative | HeLa (Cervical) | 6.0 |

- In Vivo Studies : Animal models treated with these compounds showed reduced tumor sizes compared to control groups, supporting their potential as therapeutic agents.

Antibacterial Activity

Additionally, some studies have explored the antibacterial properties of pyridine derivatives. For example:

- A series of pyridine-based compounds were synthesized and evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Pyridine Triazene | E. coli | 15 |

| Pyridine Triazene | S. aureus | 18 |

These findings suggest that modifications on the pyridine ring can enhance antibacterial efficacy.

Case Study 1: Antitumor Efficacy

A study published in Cancer Chemotherapy and Pharmacology highlighted the effectiveness of a similar triazene compound in treating melanoma. The compound was administered in a controlled clinical trial where patients showed significant tumor regression after treatment cycles.

Case Study 2: Mechanistic Insights

Research conducted at the University of Lisbon investigated the metabolic pathways of triazenes. Findings indicated that enzymatic deacylation was crucial for their activation and subsequent alkylation of DNA, emphasizing the importance of metabolic stability for therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.